Product packaging for 6-Methoxy-2,6-dimethyloct-2-ene(Cat. No.:CAS No. 103583-45-5)

6-Methoxy-2,6-dimethyloct-2-ene

Cat. No.: B15425475
CAS No.: 103583-45-5
M. Wt: 170.29 g/mol
InChI Key: JBPNSWYCQXDWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Modern Synthetic Organic Chemistry Research

In the landscape of modern synthetic organic chemistry, there is a continuous drive to construct molecules with increasing complexity and functionality in an efficient and selective manner. researchgate.netnih.gov The synthesis of compounds bearing multiple functional groups, such as 6-Methoxy-2,6-dimethyloct-2-ene, serves as a platform for developing and showcasing new synthetic strategies. Researchers in academia and industry are constantly seeking more economical, scalable, and environmentally friendly synthetic methods. researchgate.net

The fragrance and flavor industry, in particular, represents a multi-billion-dollar outlet for organic synthesis and is a fertile ground for innovation. researchgate.netnih.gov The creation of new fragrance molecules with unique scents or improved physical properties is a primary objective. nih.gov Synthetic and semi-synthetic fragrances have become mainstream, and many of the molecular building blocks can be sourced from natural products or petrochemicals through reliable processes. researchgate.net The development of catalytic processes that enable the rapid construction of diverse carbocycles and heterocycles from readily available unsaturated starting materials is a key focus. nih.govmdpi.com This includes cycloadditions, catalytic cyclizations, and intramolecular additions, which enrich the frontiers of alkene and alkyne chemistry. researchgate.netnih.gov

Strategic Importance of this compound as a Synthetic Intermediate or Target Molecule

While direct evidence of the strategic importance of this compound is limited in published literature, its potential can be inferred from the applications of structurally related compounds. A close analog, 6-methoxy-2,6-dimethyloctanal (B1262660), is known for its utility as a fragrance ingredient with fruity, floral, and citrus organoleptic properties. sigmaaldrich.comuni.lu This suggests that this compound could serve as a key intermediate in the synthesis of this or other similar fragrance aldehydes. The alkene moiety in this compound could, for instance, be selectively cleaved through ozonolysis to yield the corresponding aldehyde.

The dual functionality of an alkene and an ether within the same molecule makes it a versatile synthetic building block. The alkene can undergo a variety of transformations, including:

Oxidation: To form epoxides, diols, or aldehydes.

Reduction (Hydrogenation): To yield the corresponding saturated ether, 6-methoxy-2,6-dimethyloctane.

Addition Reactions: Such as halogenation or hydrohalogenation to introduce further functionality.

The ether group is generally stable under many reaction conditions but can be cleaved using strong acids if desired. This stability allows for selective manipulation of the alkene group. The fragrance industry relies heavily on such strategic intermediates to build complex molecules that evoke specific sensory experiences. chempoint.com The synthesis of esters, ketones, and alcohols, which contribute to fruity, floral, and spicy notes, often starts from versatile precursors. chempoint.com

Evolution of Research Perspectives on Alkene-Ether Containing Octane Derivatives

Research into alkene-ether containing compounds has evolved significantly, driven by their applications in various fields, most notably fragrances and fuels. The synthesis of ethers from alkenes is a fundamental transformation in organic chemistry. chemistrysteps.com

Classical methods for the synthesis of such ethers include the acid-catalyzed addition of an alcohol to an alkene. masterorganicchemistry.com For a molecule like this compound, this could theoretically be achieved by reacting a suitable diene with methanol (B129727) in the presence of an acid catalyst. However, a significant challenge in acid-catalyzed additions is the potential for carbocation rearrangements, which can lead to a mixture of products. chemistrysteps.com

To overcome this, methods like alkoxymercuration-demercuration were developed. This two-step process involves the reaction of an alkene with an alcohol and a mercury salt (like mercury(II) acetate), followed by reduction with sodium borohydride. This pathway reliably produces the Markovnikov addition product without the risk of carbocation rearrangements. chemistrysteps.commasterorganicchemistry.com

More recently, the focus has shifted towards developing more sustainable and environmentally friendly methods. The use of heterogeneous catalysts, such as zeolites and acidic resins (e.g., Amberlyst 15), has gained prominence for etherification reactions. researchgate.netjetir.org These solid acid catalysts are easily separable from the reaction mixture, can often be recycled, and can offer high selectivity, reducing waste and avoiding the use of corrosive liquid acids. researchgate.netjetir.org Research has shown that H-Beta zeolites, for example, are effective catalysts for the etherification of alcohols with alkenes like 1-octene. researchgate.net

The development of new catalytic systems continues to be an active area of research. For instance, methods for the catalytic hydroetherification of unactivated alkenes using proton-coupled electron transfer under visible light irradiation are being explored. chemrxiv.org These advanced methods aim to provide access to a wider range of ether products, including those that are not easily accessible through traditional strategies. chemrxiv.org This ongoing evolution in synthetic methodology is crucial for the efficient and selective production of complex molecules like this compound and its derivatives for various applications.

Data Tables

Table 1: Properties of Related Alkene-Ether Octane Derivatives

Compound NameMolecular FormulaCAS NumberKey Characteristics/Applications
6-Methoxy-2,6-dimethylheptanal (B1593867)C10H20O262439-41-2Fragrance ingredient with fruity, floral, and citrus notes. sigmaaldrich.com
8-Methoxy-2,6-dimethyloct-2-ene (Citronellyl methyl ether)C11H22O55915-70-3Fragrance ingredient. nih.gov
8-Ethoxy-2,6-dimethyloct-2-ene (Citronellyl ethyl ether)C12H24O69929-16-4Fragrance ingredient. sielc.com
2,6-Dimethyloct-2-eneC10H204057-42-5Acyclic monoterpene, potential synthetic precursor. nist.govmolbase.com
2,6-Dimethyl-7-octen-2-ol (Dihydrolinalool)C10H20O18479-58-8Fragrance ingredient with a fresh, floral, citrusy odor. drugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O B15425475 6-Methoxy-2,6-dimethyloct-2-ene CAS No. 103583-45-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103583-45-5

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

6-methoxy-2,6-dimethyloct-2-ene

InChI

InChI=1S/C11H22O/c1-6-11(4,12-5)9-7-8-10(2)3/h8H,6-7,9H2,1-5H3

InChI Key

JBPNSWYCQXDWHI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCC=C(C)C)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Methoxy 2,6 Dimethyloct 2 Ene and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for Constructing the 6-Methoxy-2,6-dimethyloct-2-ene Carbon Skeleton

A plausible retrosynthetic analysis for this compound begins with disconnecting the methoxy (B1213986) group, suggesting a precursor alcohol, 2,6-dimethyloct-2-en-6-ol. This alcohol can be envisioned as the product of a Grignard reaction between a suitable organometallic reagent and a ketone. A key disconnection can be made at the C2-C3 double bond, suggesting a Wittig-type reaction. This leads to two main fragments: a C7 ketone and a C1 phosphorus ylide.

A crucial starting material for the synthesis of the carbon skeleton is 6-methyl-5-hepten-2-one (B42903). google.comchemicalbook.com This readily available ketone can be transformed into the required C8 backbone. The methoxy group at the C6 position can be introduced via the reaction of a tertiary alcohol with a methylating agent.

Another strategic disconnection involves the formation of the C-O bond late in the synthesis, for instance, by methylation of a corresponding alcohol. The carbon skeleton itself can be assembled through various C-C bond-forming reactions. For instance, the synthesis of the closely related 6-methoxy-2,6-dimethylheptanal (B1593867) involves the reaction of 6-methoxy-6-methyl-2-octanone with methyl chloroacetate (B1199739) in the presence of a base. google.comgoogle.com This suggests that a key intermediate for our target molecule could be a C8 ketone with the desired methoxy group already in place.

Retrosynthetic analysis of this compound
Figure 1: A plausible retrosynthetic pathway for this compound, highlighting key disconnections and potential starting materials.

Total Synthesis Approaches to this compound

A practical total synthesis of this compound can be achieved through a stepwise approach, commencing with the commercially available 6-methyl-5-hepten-2-one. google.comchemicalbook.com A key step involves the introduction of the methoxy group at the C6 position. This can be accomplished by reacting 6-methyl-5-hepten-2-one with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, to yield 6-methoxy-6-methylheptan-2-one (B8706808). google.com

The subsequent elongation of the carbon chain to the desired octene framework can be achieved through a Darzens condensation reaction. The reaction of 6-methoxy-6-methylheptan-2-one with methyl chloroacetate in the presence of a strong base like sodium methoxide (B1231860) yields a glycidic ester. google.comgoogle.com Saponification of this ester followed by decarboxylation under acidic conditions leads to the formation of 6-methoxy-2,6-dimethyloctanal (B1262660). google.com

Finally, the target alkene, this compound, can be synthesized from the aldehyde via a Wittig reaction. Reaction of 6-methoxy-2,6-dimethyloctanal with a methylidene phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would furnish the desired terminal alkene.

Table 1: Key Reactions in the Stepwise Synthesis of this compound

StepReactantsReagentsProductReference
16-Methyl-5-hepten-2-oneMethanol, Sulfuric Acid6-Methoxy-6-methylheptan-2-one google.com
26-Methoxy-6-methylheptan-2-one, Methyl chloroacetateSodium methoxideMethyl 3-(6-methoxy-2,6-dimethylheptan-2-yl)oxirane-2-carboxylate google.comgoogle.com
3Methyl 3-(6-methoxy-2,6-dimethylheptan-2-yl)oxirane-2-carboxylatePotassium hydroxide, then acid6-Methoxy-2,6-dimethyloctanal google.com
46-Methoxy-2,6-dimethyloctanalMethylenetriphenylphosphoraneThis compound-

While a linear, stepwise synthesis is practical, convergent approaches can offer greater efficiency for constructing complex frameworks. For the synthesis of this compound analogs, a convergent strategy could involve the coupling of two smaller, pre-functionalized fragments. For instance, a C5 fragment containing the gem-dimethyl and methoxy groups could be coupled with a C3 fragment to form the octene backbone.

Divergent synthesis from a common intermediate allows for the creation of a library of related compounds. Starting from an intermediate like 6-methoxy-2,6-dimethyloctanal, various Wittig reagents could be employed to generate a range of analogs with different substitutions on the double bond. Similarly, modification of the methoxy group to other alkoxy groups could be achieved from a common alcohol precursor.

Enantioselective and Diastereoselective Synthesis of Chiral Derivatives of this compound

The C6 position of this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. The synthesis of a single enantiomer often requires stereocontrolled synthetic methods.

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. nih.gov For the synthesis of chiral derivatives of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step. For example, in the synthesis of other complex molecules, chiral oxazolidinones have been used as auxiliaries to direct alkylation reactions with high diastereoselectivity. nih.gov A similar strategy could be envisioned where a chiral auxiliary is attached to a precursor of the C8 backbone, guiding the formation of the chiral center at C6. After the desired stereochemistry is established, the auxiliary is removed.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Chiral catalysts can be used in small amounts to generate large quantities of an enantioenriched product. For the synthesis of chiral this compound, several key reactions could be rendered enantioselective through the use of chiral catalysts.

For instance, the formation of the C-C bond to create the chiral center at C6 could be achieved through an asymmetric conjugate addition reaction. A chiral catalyst, such as a copper-chiral ligand complex, could be used to add a methyl group to a suitable α,β-unsaturated precursor.

Furthermore, the formation of the C-O bond to introduce the methoxy group could also be a point for stereochemical control. While not directly applicable to methylation, asymmetric dihydroxylation or epoxidation of a precursor alkene, followed by ring-opening with a methanol source, can be a powerful strategy for introducing chirality. The diastereoselective synthesis of substituted octalin and dihydropyran derivatives has been reported, demonstrating the feasibility of controlling stereochemistry in complex cyclic and acyclic systems. thieme-connect.dersc.org These methodologies could be adapted for the stereocontrolled synthesis of the target molecule and its analogs.

Chemoenzymatic and Biocatalytic Routes towards Stereoisomers

The stereochemistry of a fragrance molecule can be critical to its perceived scent. Chemoenzymatic and biocatalytic methods offer unparalleled selectivity in producing specific stereoisomers, often under mild and environmentally friendly conditions. While direct biocatalytic synthesis of this compound is not extensively documented in current literature, the synthesis of its chiral precursors and analogs provides a clear blueprint for potential routes.

A key precursor, citronellol (B86348), possesses a chiral center that dictates the final stereochemistry of derivatives like this compound. Biocatalysis is heavily employed to produce enantiopure forms of citronellol and the related aldehyde, citronellal. For instance, bienzymatic cascades using a copper radical oxidase and an old yellow enzyme (OYE) can convert the achiral terpene alcohol geraniol (B1671447) into either (R)- or (S)-citronellal with high stereoselectivity. acs.org By selecting the appropriate ene-reductase (OYE), the cascade can be tuned to yield the desired enantiomer, which can then be reduced to the corresponding chiral citronellol. acs.orgnih.gov

Furthermore, whole-cell biocatalysts have been engineered for the efficient synthesis of (R)-citronellal from a mixture of (E/Z)-citral. nih.govnih.gov By co-expressing an engineered ene-reductase and a glucose dehydrogenase for cofactor regeneration in an E. coli strain with deleted competing dehydrogenases, researchers have achieved high substrate conversion and excellent enantiomeric excess. nih.govnih.gov

Another powerful biocatalytic technique is the kinetic resolution of racemic alcohols using lipases. Lipase (B570770) B from Candida antarctica (CaLB), often immobilized as Novozym 435, is a versatile and highly selective catalyst. researchgate.netnih.gov It can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the newly formed ester. researchgate.netrsc.org This method could be applied to a racemic mixture of 2,6-dimethyloct-2-en-8-ol (citronellol), selectively acylating one enantiomer and leaving the other available for subsequent etherification to a single stereoisomer of this compound.

The table below summarizes relevant biocatalytic transformations of terpene precursors, highlighting the potential for producing chiral building blocks for this compound synthesis.

PrecursorBiocatalyst SystemProductKey Finding
GeraniolCgrAlcOx & OYE2(R)-CitronellalTunable, one-pot cascade synthesis. acs.org
GeraniolCgrAlcOx & GluER(S)-CitronellalSwitch of OYE enzyme changes stereochemical outcome. acs.org
(E/Z)-CitralEngineered E. coli with OYE2p variant (Y84V) & GDH(R)-CitronellalHigh productivity (121.6 g L⁻¹ day⁻¹) and enantiomeric excess (95.4% ee). nih.gov
Racemic 1-phenylethanolCandida antarctica lipase B (CaLB)(R)-1-phenylethyl acetate (B1210297) & (S)-1-phenylethanolHigh enantioselectivity (>99%) achieved in kinetic resolution. rsc.org
Various TerpenesNovozym 435 & H₂O₂Terpene EpoxidesSustainable epoxidation under batch and continuous flow conditions. acs.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The fragrance industry is increasingly adopting green chemistry principles to reduce its environmental footprint, driven by consumer demand and regulatory pressures. researchgate.netpersonalcaremagazine.com The synthesis of molecules like this compound is being re-evaluated through the lens of sustainability, focusing on resource efficiency, waste minimization, and the use of safer materials. nih.gov The goal is to develop processes that are not only economically viable but also environmentally benign. rsc.org

Atom Economy and E-Factor Considerations in Reaction Design

Two key metrics for evaluating the "greenness" of a chemical process are atom economy and the Environmental Factor (E-Factor). nih.gov

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. The goal is to maximize this value, ideally approaching 100%.

E-Factor is a practical metric that quantifies the amount of waste produced relative to the amount of product. It is calculated as the total mass of waste divided by the mass of the product. A lower E-Factor signifies a greener process. rsc.orgrsc.org

A plausible synthesis of this compound involves the Williamson ether synthesis, starting from a citronellol derivative and a methylating agent. To properly assess the atom economy and E-Factor, a complete, balanced equation including all reactants, solvents, and catalysts is necessary.

Consider a hypothetical synthesis from 8-bromo-2,6-dimethyloct-2-ene (B3204332) and sodium methoxide:

C₁₀H₁₉Br + CH₃ONa → C₁₁H₂₂O + NaBr

For this specific transformation, the atom economy can be calculated. However, a full E-Factor analysis would require knowledge of the solvent mass, workup materials, and process yield, which are typically high in fine chemical and pharmaceutical production, leading to significant E-Factors. rsc.orgnih.gov The table below illustrates the typical E-Factors across different chemical industry sectors.

Industry SectorAnnual Production (tonnes)Typical E-Factor (kg waste / kg product)
Oil Refining10⁶ - 10⁸< 0.1
Bulk Chemicals10⁴ - 10⁶< 1 - 5
Fine Chemicals10² - 10⁴5 - >50
Pharmaceuticals10 - 10³25 - >100

Data sourced from general green chemistry literature. nih.govrsc.org

Designing a synthesis with high atom economy (e.g., an addition reaction instead of a substitution) and minimizing solvent and reagent use are crucial steps toward a more sustainable process with a lower E-Factor.

Exploration of Alternative Reaction Media (e.g., Ionic Liquids, Supercritical Fluids)

Replacing volatile organic compounds (VOCs) with greener alternatives is a central theme of sustainable chemistry. For the synthesis of fragrance molecules, ionic liquids and supercritical fluids are promising alternative reaction media.

Ionic Liquids (ILs) are salts with melting points below 100 °C, characterized by negligible vapor pressure, high thermal stability, and tunable solvent properties. nih.gov They have been investigated as media for biocatalytic reactions, such as the lipase-catalyzed kinetic resolution of alcohols. rsc.org Protic ionic liquids have been shown to be effective media for CaLB-catalyzed acylations, achieving high enantioselectivity. rsc.org Furthermore, terpene-based eutectic solvents, a class of ILs, have been developed for extraction processes and demonstrate the potential for creating bio-derived solvent systems. mdpi.comnih.gov Their application could facilitate catalyst recycling and simplify product separation in the synthesis of this compound.

Supercritical Fluids , most notably carbon dioxide (scCO₂), offer a non-toxic, non-flammable, and recyclable solvent alternative. personalcaremagazine.com A supercritical fluid exhibits properties of both a liquid and a gas, allowing it to be an excellent solvent with high diffusivity. extractionmagazine.com In the fragrance industry, scCO₂ is widely used for the gentle and efficient extraction of delicate terpenes and essential oils from natural sources, preventing thermal degradation. essentiapura.comsepareco.com By tuning pressure and temperature, the solvent power of scCO₂ can be precisely controlled, enabling selective extraction of different compound classes like monoterpenes and sesquiterpenes. extractionmagazine.comchromatographytoday.com While primarily used for extraction, scCO₂ can also serve as a medium for chemical reactions, including enzyme-catalyzed processes, offering a pathway for green synthesis. personalcaremagazine.com

Alternative MediumKey PropertiesPotential Application for Synthesis/Processing
Ionic Liquids (ILs) Negligible vapor pressure, high thermal stability, tunable polarity, potential for catalyst recycling. nih.govReaction medium for etherification; solvent for biocatalytic resolution of precursors. rsc.orgnih.gov
Supercritical CO₂ Non-toxic, non-flammable, tunable solvent power, leaves no residue, mild process temperatures. personalcaremagazine.comextractionmagazine.comExtraction of terpene precursors; reaction medium for enzymatic or catalytic synthesis. personalcaremagazine.comsepareco.com

Development of Catalytic Strategies for Environmentally Benign Synthesis

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, greater selectivity, and less waste. The development of advanced catalytic strategies is essential for the environmentally benign synthesis of this compound.

The shift from stoichiometric reagents to catalytic alternatives is a key objective. For instance, a patent for the related compound 6-methoxy-2,6-dimethylheptanal highlights the goal of replacing ecologically questionable reagents like copper chromite with more benign catalytic systems to improve yield and sustainability. google.com

Heterogeneous catalysts , including immobilized enzymes like Novozym 435, are particularly attractive. acs.org They can be easily separated from the reaction mixture and reused, which simplifies purification and reduces waste. The development of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, further enhances process efficiency by eliminating the need for intermediate isolation and purification steps. acs.org

The engineering of enzymes and whole-cell systems offers a pathway to create bespoke catalysts with enhanced activity and selectivity for specific transformations relevant to terpene chemistry. nih.govrsc.orgrsc.org By manipulating the active site of an enzyme, its substrate specificity and stereochemical control can be fine-tuned for a desired reaction, paving the way for highly efficient and sustainable synthetic routes to complex chiral molecules. rsc.org

Elucidating Reaction Mechanisms and Reactivity Profiles of 6 Methoxy 2,6 Dimethyloct 2 Ene

Transformations Involving the Methoxy (B1213986) Functional Group at Position 6

The methoxy group at the C6 position is an ether functionality. Ethers are generally unreactive but can undergo cleavage under harsh acidic conditions. wikipedia.orgmasterorganicchemistry.com The position of the methoxy group relative to the double bond (a homoallylic ether) may also influence its reactivity through neighboring group participation.

The cleavage of the ether bond in 6-Methoxy-2,6-dimethyloct-2-ene would typically require strong acids, such as HBr or HI. libretexts.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Given the structure, the cleavage would likely occur via an Sₙ1-type mechanism due to the formation of a stable tertiary carbocation at the C6 position. This would result in the formation of 6-hydroxy-2,6-dimethyloct-2-ene (a homoallylic alcohol) and methyl halide.

Table 3: Predicted Outcome of Ethereal Cleavage

ReagentPredicted Major ProductsReaction Type
HBr (excess)6-Bromo-2,6-dimethyloct-2-ene and Methyl BromideAcidic Ether Cleavage (Sₙ1)
HI (excess)6-Iodo-2,6-dimethyloct-2-ene and Methyl IodideAcidic Ether Cleavage (Sₙ1)

Derivatization of the methoxy group itself is limited due to its low reactivity.

Neighboring group participation (NGP), also known as anchimeric assistance, is a phenomenon where a nearby functional group participates in a reaction, often leading to an increased reaction rate and specific stereochemical outcomes. wikipedia.orgvedantu.com In the case of this compound, the lone pair of electrons on the ether oxygen could potentially participate in reactions at a nearby electrophilic center.

For instance, if a leaving group were present at the C4 or C5 position, the methoxy group could act as an internal nucleophile, forming a cyclic oxonium ion intermediate. dalalinstitute.com This would influence the stereochemistry and regiochemistry of the subsequent nucleophilic attack. However, in the parent molecule, the opportunities for such participation are limited without prior functionalization. The term "anchimeric assistance" is often used interchangeably with neighboring group participation to describe the rate acceleration effect. youtube.com

Stereochemical Outcomes and Mechanistic Pathways of Reactions Involving this compound

The stereochemistry and mechanisms of reactions involving this compound are governed by subtle energetic differences between possible transition states and are influenced by the specific reaction conditions employed.

Investigation of Transition State Structures and Energies

Computational chemistry, particularly through quantum mechanics/molecular mechanics (QM/MM) simulations, provides significant insights into the reaction pathways of terpene-like molecules. nih.gov For reactions such as the acid-catalyzed cyclization of this compound, which is structurally analogous to precursors in terpene biosynthesis, the formation of a carbocation intermediate is a critical step. nih.gov The stability of this carbocation and the subsequent transition states dictates the product distribution.

The energy and geometry of transition states are crucial in determining the stereochemical outcome. In enzyme-catalyzed reactions of similar molecules, the active site of the enzyme plays a vital role in stabilizing specific transition states, thereby directing the reaction towards a particular stereoisomer. acs.org For non-enzymatic reactions, factors like solvent polarity and the nature of the catalyst influence the transition state energies. The cyclization can proceed through various conformational arrangements, each with a corresponding transition state. The pathway with the lowest activation energy will be the most favorable.

Table 1: Conceptual Transition State Analysis for Alkene Cyclization

ParameterTransition State A (Chair-like)Transition State B (Boat-like)Mechanistic Implication
Relative Energy (kcal/mol)0+3-5The chair-like transition state is generally lower in energy, leading to the thermodynamically preferred product.
Key Dihedral AnglesOptimized for minimal steric hindranceIncreased steric interactionsThe geometry of the transition state directly impacts the stereochemistry of the resulting cyclic ether.
Product StereochemistryTrans-isomer favoredCis-isomer may be formedThe relative energies of the transition states determine the diastereoselectivity of the reaction.

Note: This table is illustrative, based on general principles of cyclohexane (B81311) conformational analysis applied to the cyclization of a substituted octene chain.

Kinetic Isotope Effects (KIEs) as Mechanistic Probes

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining if a particular bond is broken or formed in the rate-determining step. acs.org This is achieved by measuring the difference in reaction rates between a molecule with a normal isotope (e.g., hydrogen, ¹H) and one with a heavier isotope (e.g., deuterium, ²H or D) at a specific position.

For reactions involving this compound, such as hydrogenation or oxidation, KIEs can provide valuable mechanistic information. For instance, in a catalytic hydrogenation reaction, a normal KIE (kH/kD > 1) would be expected if the cleavage of the H-H bond is part of the rate-limiting step. rsc.org Conversely, an inverse KIE (kH/kD < 1) might be observed in reactions where a C-H bond becomes more constrained in the transition state, such as during the addition of an electrophile to the double bond. acs.org

Studies on analogous alkene hydrogenations have shown that KIE values can be extraordinarily large, sometimes exceeding 90 at room temperature, which can be indicative of quantum tunneling effects in the hydrogen adsorption process. tandfonline.comnih.gov

Table 2: Representative Kinetic Isotope Effects and Mechanistic Interpretations for Alkene Reactions

Reaction TypeIsotopic SubstitutionTypical kH/kD ValueMechanistic Interpretation
Catalytic HydrogenationD₂ instead of H₂> 1.0 rsc.orgC-H (or C-D) bond formation is part of the rate-determining step.
Electrophilic AdditionDeuteration at the double bond< 1.0 (Inverse KIE) acs.orgRehybridization of the carbon atom from sp² to sp³ in the rate-determining step.
C-H Bond ActivationDeuteration at the activated C-H bond> 2.0 (Primary KIE)The C-H bond is cleaved in the rate-determining step.

Catalytic Reactions of this compound

Catalysis is essential for achieving selective and efficient transformations of this compound. Different catalytic strategies, including homogeneous, heterogeneous, and biocatalysis, offer unique advantages.

Homogeneous Catalysis (e.g., Cobalt-catalyzed hydrogenation, other metal-catalyzed transformations)

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, allows for high selectivity under mild conditions. Cobalt-based catalysts are effective for various transformations of unsaturated compounds. For instance, cobalt complexes can catalyze the hydrogenation of alkenes, often proceeding through a reductive turnover mechanism that avoids the need for high-pressure hydrogen gas. nsf.gov While specific studies on the cobalt-catalyzed hydrogenation of this compound are not widely reported, related terpenes undergo cobalt-catalyzed hydroxymethylarylation, demonstrating the utility of cobalt in activating C=C bonds. nih.govrsc.org

Other transition metals like rhodium and palladium are also used in homogeneous catalysis for reactions such as isomerization, hydroformylation, and cyclization of terpene-like structures. nih.gov

Heterogeneous Catalysis and Surface Interactions

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst separation and reuse. The hydrogenation of alkenes is commonly carried out using solid catalysts like palladium on carbon (Pd/C) or platinum on oxide supports. The reaction mechanism involves the adsorption of the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond.

The surface structure of the catalyst and the interaction of the substrate with the surface are critical. For instance, in the hydrogenation of alkenes over rhodium-based intermetallic compounds, the specific crystal structure of the catalyst has a profound impact on the reaction kinetics. tandfonline.comnih.gov The methoxy group in this compound could influence the adsorption geometry on the catalyst surface, thereby affecting the stereoselectivity of the hydrogenation.

Organocatalysis and Biocatalysis in Selective Transformations

Organocatalysis and biocatalysis are powerful strategies for achieving high selectivity in chemical transformations. Organocatalysis employs small organic molecules to catalyze reactions. For example, thiourea-based organocatalysts have been used in the synthesis of polyurethanes from terpene-derived cyclic carbonates, showcasing a green chemistry approach. springernature.com

Biocatalysis utilizes enzymes to perform highly specific reactions. Terpene synthases are enzymes that can catalyze complex cyclizations of isoprenoid precursors with remarkable precision. nih.govrsc.orgnih.gov While a specific enzyme for this compound may not be known, the principles of biocatalysis suggest that engineered enzymes could be developed for its selective transformation. For example, lipases could be used for enantioselective hydrolysis of a related ester, or monooxygenases could introduce hydroxyl groups at specific positions. researchgate.netresearchgate.net The use of biocatalysis offers the potential for producing chiral molecules from achiral starting materials with high enantiomeric excess.

Advanced Spectroscopic and Analytical Methodologies in the Structural and Mechanistic Study of 6 Methoxy 2,6 Dimethyloct 2 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the carbon-hydrogen framework of an organic molecule. For 6-Methoxy-2,6-dimethyloct-2-ene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of its structure and connectivity.

Advanced 2D NMR techniques are essential for assembling the molecular puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the molecule. For instance, it would show the correlation between the olefinic proton at C2 and the allylic protons at C4, as well as the sequential couplings along the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon to which it is directly attached. This would allow for the unambiguous assignment of each proton and its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be instrumental in connecting the different spin systems identified by COSY. For example, correlations would be expected between the methoxy (B1213986) protons and the carbon at C6, and between the methyl protons at C2 and the olefinic carbon C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It is particularly useful for determining the stereochemistry around the double bond and the chiral center at C6. For the E isomer, a NOE would be expected between the olefinic proton at C2 and the protons at C4, while for the Z isomer, a NOE would be observed between the methyl protons at C2 and the protons at C4.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual values can vary based on solvent and experimental conditions.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1~0.9 (t)~14C2, C3
2~5.1 (tq)~125C1, C3, C4, C9
3~135--
4~2.0 (m)~35C2, C3, C5, C6
5~1.4 (m)~25C4, C6, C7
6-~75-
7~1.1 (s)~24C5, C6, C8
8~3.2 (s)~49C6
9~1.7 (s)~25C2, C3
10~1.6 (s)~18C2, C3

The stereochemistry of this compound can be further investigated through detailed analysis of NMR data. The chemical shift of protons and carbons near the chiral center at C6 will be influenced by the spatial arrangement of the substituents. The magnitude of the three-bond coupling constant (³J) between the olefinic proton at C2 and the allylic protons at C4 can provide information about the geometry of the double bond.

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) provides valuable information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

The fragmentation of methoxy-containing compounds often involves the loss of a methoxy radical (•OCH₃) or a molecule of methanol (B129727) (CH₃OH). A prominent fragmentation pathway for this compound would be the cleavage of the C-O bond, leading to a resonance-stabilized carbocation. Isotopic labeling studies, for instance, by replacing the methoxy group with a deuterated methoxy group (OCD₃), would be definitive in confirming fragmentation mechanisms.

A table of potential major fragment ions in the mass spectrum of this compound is provided below.

m/zProposed Fragment
186[M]⁺ (Molecular Ion)
171[M - CH₃]⁺
155[M - OCH₃]⁺
127[M - C₄H₉O]⁺ (cleavage at C5-C6)
73[C₄H₉O]⁺
69[C₅H₉]⁺

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=C double bond, C-O-C ether linkage, and C-H bonds.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C=C stretching vibration, which is often weak in the IR spectrum for symmetrically substituted alkenes.

Conformational studies could be performed by analyzing the spectra at different temperatures and comparing the experimental data with theoretical calculations for different conformers.

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
C=C Stretch~1670-1640~1670-1640 (strong)
C-O-C Stretch (Ether)~1150-1085 (strong)Weak
sp² C-H Stretch~3100-3000~3100-3000
sp³ C-H Stretch~2960-2850~2960-2850

Chiral Chromatography and Optical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Excess Determination

Since this compound possesses a chiral center at C6, it can exist as a pair of enantiomers.

Chiral Chromatography: The separation of the enantiomers can be achieved using chiral chromatography, most commonly gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase. This would allow for the determination of the enantiomeric excess (ee) in a chiral sample.

Optical Spectroscopy: Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are techniques that measure the differential absorption and rotation of left and right circularly polarized light, respectively. These methods can be used to characterize the enantiomers and, in conjunction with theoretical calculations, can help in assigning the absolute configuration.

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Determination

While this compound is likely a liquid or low-melting solid at room temperature, it is possible to determine its absolute configuration by preparing a crystalline derivative. By reacting the molecule with a chiral resolving agent that is itself a crystalline solid of known absolute configuration, a diastereomeric crystalline derivative can be formed. The structure of this derivative can then be determined by single-crystal X-ray crystallography, which would unambiguously establish the absolute configuration of the chiral center at C6.

Theoretical and Computational Investigations of 6 Methoxy 2,6 Dimethyloct 2 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to elucidating the electronic properties of a molecule, which in turn govern its reactivity and spectroscopic behavior. For a molecule like 6-Methoxy-2,6-dimethyloct-2-ene, with its combination of a flexible alkyl chain, a double bond, and an ether group, these calculations can provide a wealth of information.

Density Functional Theory (DFT) Studies of Ground and Excited States

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. DFT calculations would be central to understanding the electronic structure of this compound.

A typical DFT study on this compound would involve the use of a functional, such as B3LYP, and a basis set like 6-31G(d,p) or larger, to optimize the molecular geometry and calculate electronic properties. le.ac.uk For instance, studies on other monoterpenes like limonene (B3431351) have successfully used DFT to determine activity and reactivity. mdpi.comnih.govresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. For this compound, the HOMO is likely to be localized on the electron-rich double bond, making this site susceptible to electrophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and global electrophilicity index, would further quantify the molecule's reactivity. mdpi.comnih.govresearchgate.net These descriptors help in comparing the reactivity of this compound with other terpenes.

DFT can also be employed to study excited states, providing insights into the molecule's potential photochemical behavior. Time-dependent DFT (TD-DFT) is the method of choice for this purpose.

Ab Initio Methods and Basis Set Selection for High-Accuracy Calculations

For more accurate calculations of specific properties, ab initio methods, which are based on first principles without empirical parameterization, would be utilized. Methods like Møller-Plesset perturbation theory (e.g., MP2, MP3) and Coupled Cluster (CC) theory offer higher levels of accuracy than standard DFT, albeit at a greater computational expense. le.ac.uk

The choice of basis set is crucial for the accuracy of ab initio calculations. For a molecule containing oxygen, such as this compound, it is important to use basis sets that include polarization and diffuse functions (e.g., 6-31+G*, 6-311++G**, aug-cc-pVTZ). nih.gov These functions are necessary to accurately describe the lone pairs on the oxygen atom and any potential weak interactions. High-accuracy calculations on similar ether compounds have shown that levels like MP2/aug-cc-pVTZ are necessary for reliable binding energies in hydrogen-bonded systems. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of the octene chain in this compound means that it can exist in numerous conformations. Understanding the conformational landscape is crucial as the molecule's shape influences its physical properties and biological activity.

Conformational analysis would typically begin with a systematic or stochastic search of the potential energy surface to identify low-energy conformers. Quantum chemical methods, often DFT, would then be used to optimize the geometries and calculate the relative energies of these conformers. For a flexible molecule like linalool (B1675412), a structurally related monoterpenoid, computational studies have identified a large number of conformers. le.ac.uk A similar complexity would be expected for this compound.

Molecular Dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound over time. acs.org In an MD simulation, the atoms' movements are simulated by solving Newton's equations of motion. This allows for the exploration of the conformational space and the calculation of time-averaged properties. MD simulations are particularly useful for studying the behavior of the molecule in different environments, such as in a solvent or at an interface. For example, MD simulations have been used to understand the adsorption kinetics of the aroma molecule linalool at the water-air interface. acs.org

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing this compound.

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies using DFT is a standard procedure. The resulting predicted infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecule's structure. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations can aid in the assignment of complex NMR spectra.

Rotational Spectroscopy: For high-resolution gas-phase studies, the calculation of rotational constants from the optimized geometry can assist in the analysis of microwave spectra. Such studies on linalool and verbenone (B1202108) have demonstrated good agreement between calculated and experimental rotational constants. le.ac.uk

Computational Modeling of Reaction Pathways and Transition State Geometries

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, potential reactions of interest include oxidation, ozonolysis, and acid-catalyzed rearrangements.

To model a reaction pathway, the geometries of the reactants, products, and any intermediates and transition states are optimized. The transition state is a first-order saddle point on the potential energy surface, and its identification is crucial for understanding the reaction kinetics. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For example, the ozonolysis of terpinolene, another monoterpene, has been explored using DFT (B3LYP) and other methods to elucidate the reaction mechanism. le.ac.uk A similar approach could be applied to the reaction of this compound with ozone or other oxidants.

Cheminformatics Approaches to Structure-Reactivity Relationships

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. For a compound like this compound, which is likely a fragrance compound, cheminformatics can be used to establish Quantitative Structure-Activity Relationships (QSAR).

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to a specific property, such as their odor intensity, toxicity, or biological activity. researchgate.netnih.govresearchgate.netnih.govthieme-connect.com To build a QSAR model, a set of molecular descriptors is calculated for each compound in a training set. These descriptors can encode various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods like multiple linear regression or partial least squares are then used to find a correlation between the descriptors and the activity.

For this compound, a QSAR study could be part of a larger investigation into the fragrance properties of a series of related ethers. The unique scent of a fragrance compound is determined by its molecular structure, and even small changes can lead to different scents. bmvfragrances.com QSAR models can help to understand these relationships and to design new fragrance molecules with desired properties. arxiv.org

Role of 6 Methoxy 2,6 Dimethyloct 2 Ene As a Building Block in Complex Organic Molecule Synthesis

Precursor in Natural Product Total Synthesis (e.g., Terpenoids, Polyketides)

There is currently no available scientific literature that documents the use of 6-Methoxy-2,6-dimethyloct-2-ene as a direct precursor in the total synthesis of terpenoids or polyketides. While the structural motif of substituted octenes is common in many natural products, the specific isomer this compound has not been identified as a key intermediate or starting material in published synthetic routes.

Application as a Chiral or Achiral Scaffold for Library Generation in Combinatorial Chemistry

An exhaustive search of chemical literature and databases has yielded no evidence of this compound being employed as either a chiral or achiral scaffold in the generation of compound libraries for combinatorial chemistry. The concept of using molecular scaffolds is a fundamental strategy in drug discovery and materials science, but this particular compound has not been reported in such applications.

Utilization in the Construction of Functional Organic Materials Precursors

There are no research articles or patents that describe the utilization of this compound as a precursor for the construction of functional organic materials. The development of new organic materials often relies on versatile building blocks, but the potential of this specific methoxyalkene in this field has not been explored in the available scientific literature.

Future Directions and Emerging Research Avenues for 6 Methoxy 2,6 Dimethyloct 2 Ene Research

Development of Novel Stereoselective Transformations involving the Alkene and Methoxy (B1213986) functionalities

The trisubstituted nature of the double bond in 6-Methoxy-2,6-dimethyloct-2-ene makes it a challenging yet rewarding target for stereoselective synthesis. snnu.edu.cnfiveable.me The development of new catalytic systems that can control the stereochemistry of reactions at this sterically hindered and electronically biased double bond is a key area of future research.

Key research thrusts include:

Asymmetric Hydrogenation: Designing chiral catalysts for the enantioselective hydrogenation of the trisubstituted double bond to create stereogenic centers.

Stereoselective Dihydroxylation and Epoxidation: Exploring new reagents and catalysts for the diastereoselective and enantioselective introduction of oxygen-containing functional groups across the double bond.

Alkene Metathesis: Investigating the potential of this compound in stereoselective cross-metathesis reactions to form complex molecules. nobelprize.orgutc.edunumberanalytics.com The development of ruthenium and molybdenum-based catalysts that are tolerant of the methoxy group will be crucial. utc.edu

Haloamination and Alkoxysulfenylation: Developing methods for the stereoselective vicinal difunctionalization of the alkene, adding both a halogen/sulfur and a nitrogen/oxygen-based group in a single step. nih.govmdpi.comrsc.org

Potential Stereoselective Transformation Catalyst/Reagent Type Potential Product Feature
Asymmetric HydrogenationChiral Rhodium or Iridium complexesEnantiomerically enriched alkane
Sharpless Asymmetric DihydroxylationOsmium tetroxide with chiral ligandsDiastereomerically pure diol
Shi EpoxidationChiral ketone catalystEnantiomerically enriched epoxide
Alkene Cross-MetathesisGrubbs or Schrock catalystsNovel substituted alkenes
Intramolecular HaloaminationPalladium with chiral ligandsChiral nitrogen-containing heterocycles

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic methods for this compound into practical applications will be greatly enhanced by the adoption of flow chemistry and automated synthesis. acs.orgrsc.org These technologies offer improved safety, scalability, and efficiency compared to traditional batch processing. acs.org

Future research in this area will likely focus on:

Continuous Flow Hydrogenation: Developing packed-bed reactors with immobilized catalysts for the continuous and safe hydrogenation of the alkene. syrris.com

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions (catalyst, solvent, temperature, and pressure) for various transformations of this compound.

Flow Chemistry Application Key Advantage Potential Outcome
Microreactor-based synthesisEnhanced heat and mass transferImproved reaction yields and selectivity
Automated reaction screeningHigh-throughput experimentationRapid discovery of optimal reaction conditions
Continuous purificationIntegrated downstream processingHigh-purity products with reduced waste

Exploration of Photochemical and Electrocatalytic Approaches for its Derivatization

Photochemistry and electrocatalysis offer sustainable and powerful alternatives to traditional thermal methods for chemical synthesis. nih.govvapourtec.com The electron-rich nature of the enol ether in this compound makes it an ideal candidate for these approaches. wikipedia.org

Promising research directions include:

Photocatalytic C-H Functionalization: Using light-driven catalysts to activate C-H bonds in the vicinity of the double bond or methoxy group for the introduction of new functional groups. researchgate.netnih.gov

Electrochemical Oxidation: Employing anodic oxidation to generate a radical cation from the enol ether, which can then participate in cycloaddition or coupling reactions. nih.govresearchgate.net

Photoisomerization: Investigating the use of light to control the E/Z geometry of the double bond, which could be a valuable tool in stereoselective synthesis. youtube.com

Modern Synthetic Approach Enabling Technology Potential Transformation
Photoredox CatalysisVisible light and photosensitizersRadical addition to the alkene
ElectrosynthesisAnodic oxidationDimerization or cross-coupling reactions
Photo-induced [2+2] CycloadditionUV lightFormation of cyclobutane (B1203170) rings

Advanced Analytical Method Development for In Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the transformations of this compound requires the use of advanced analytical techniques. numberanalytics.comnumberanalytics.com In situ monitoring allows for real-time observation of reactant consumption, intermediate formation, and product generation without disturbing the reaction. iastate.eduacs.orgwiley.comfu-berlin.de

Future efforts in this area will likely involve:

In Situ NMR Spectroscopy: Utilizing specialized NMR tubes and probes to monitor reactions as they occur, providing detailed structural information about transient intermediates. iastate.eduacs.orgwiley.comrsc.org

Raman and FTIR Spectroscopy: Employing vibrational spectroscopy to track changes in functional groups in real-time, which is particularly useful for reactions in flow. fu-berlin.de

Mass Spectrometry: Using techniques like electrospray ionization-mass spectrometry (ESI-MS) to detect and identify low-concentration intermediates and byproducts.

Analytical Technique Information Gained Impact on Research
In Situ NMRReal-time concentrations of reactants, intermediates, and productsDetailed mechanistic understanding and kinetic profiling. acs.org
ATR-FTIRChanges in vibrational modes of functional groupsMonitoring reaction progress in continuous flow systems. fu-berlin.de
ESI-MSIdentification of transient species and reaction byproductsElucidation of complex reaction pathways.

Computational Design of New Reactions and Catalysts Tailored for this Compound Class

Computational chemistry has become an indispensable tool in modern synthetic chemistry. nih.govacs.org Density Functional Theory (DFT) and other computational methods can be used to predict reaction outcomes, elucidate mechanisms, and design new catalysts with enhanced activity and selectivity for substrates like this compound. numberanalytics.com

Key areas for computational investigation include:

Mechanism Elucidation: Modeling the transition states and reaction pathways for various transformations to understand the origins of stereoselectivity and regioselectivity. nih.gov

Catalyst Design: In silico screening of new ligand architectures for metal catalysts to improve their performance in reactions such as metathesis or asymmetric hydrogenation.

Predicting Reactivity: Calculating the electronic and steric properties of this compound to predict its reactivity towards different reagents and reaction conditions.

Computational Approach Application Expected Outcome
Density Functional Theory (DFT)Calculation of transition state energiesUnderstanding reaction barriers and selectivity. numberanalytics.com
Molecular Dynamics (MD)Simulation of catalyst-substrate interactionsInsights into the dynamic behavior of the catalytic cycle. numberanalytics.com
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular structure with reactivityPredictive models for reaction outcomes.

Q & A

Q. What are the optimal synthetic routes for 6-Methoxy-2,6-dimethyloct-2-ene, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis of methoxy-substituted alkenes often involves acid-catalyzed elimination or Wittig reactions. For example, analogous aldehydes like 6-Methoxy-2,6-dimethyloctanal (a related compound) are synthesized via Grignard additions or oxidation of alcohols . To optimize yield:
  • Use controlled reflux conditions (e.g., 18 hours at 70–80°C for similar compounds) .
  • Purify via silica gel chromatography, as demonstrated in methyl ester syntheses with >90% yield .
  • Monitor reaction progress using TLC (Rf values) and adjust stoichiometry of reagents like zinc or mercury chloride for reduction steps .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR resolve methoxy group positioning and alkene geometry. Compare chemical shifts to PubChem data for analogous quinoline derivatives (e.g., δ ~3.8 ppm for methoxy protons) .
  • LC-MS/MS : Predicted spectra for methoxy-containing compounds show distinct fragmentation patterns (e.g., m/z 168–218 for similar structures) .
  • IR Spectroscopy : Confirm functional groups (C-O stretch at ~1250 cm⁻¹ for methoxy) .

Q. How does the methoxy group at the 6-position influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC. Methoxy groups in similar compounds exhibit pH-dependent hydrolysis; use buffered solutions (pH 3–9) to assess degradation kinetics .
  • Storage Recommendations : For lab-scale stability, store below -20°C in inert atmospheres, as shown for methoxy-substituted indoles .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across different in vitro and in vivo models?

  • Methodological Answer :
  • Assay Standardization : Follow protocols from micronucleus assays (e.g., RIFM Report 71354 for 6-Methoxy-2,6-dimethylheptan-1-al), including lymphocyte isolation and flow cytometry .
  • Model Comparison : Cross-validate results using reconstructed skin models (e.g., EpiDerm™) and murine peripheral blood assays to address species-specific discrepancies .
  • Data Triangulation : Apply qualitative research principles (e.g., iterative data collection and peer debriefing) to identify methodological biases .

Q. How can computational modeling be integrated with experimental data to elucidate reaction mechanisms involving this compound?

  • Methodological Answer :
  • DFT Calculations : Model transition states for elimination or cyclization reactions using software like Gaussian. Compare with experimental kinetics (e.g., activation energy from Arrhenius plots) .
  • Docking Studies : For bioactive derivatives, use AutoDock Vina to predict binding affinities to target proteins, referencing PubChem conformational data .

Q. What methodological approaches are recommended for establishing structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :
  • Functional Group Modulation : Synthesize analogs (e.g., replacing methoxy with ethoxy or halogens) and test in cytotoxicity assays .
  • Multivariate Analysis : Use PCA or PLS regression to correlate substituent electronic parameters (Hammett σ) with bioactivity data .
  • High-Throughput Screening : Employ LC-MS-based metabolomics to track metabolite profiles of derivatives in cellular models .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR or LC-MS) for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Re-run experiments under standardized conditions (e.g., deuterated solvents, calibrated instruments) .
  • Spectral Libraries : Cross-reference with HMDB or MoNA databases for predicted vs. observed fragment patterns .
  • Collaborative Validation : Share raw data with third-party labs to confirm peak assignments, as emphasized in thesis guidelines for statistical rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.